molecular formula C16H11BrN2O2 B1269927 (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone CAS No. 68287-72-9

(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone

Cat. No. B1269927
CAS RN: 68287-72-9
M. Wt: 343.17 g/mol
InChI Key: MPZOVJOEZZCBKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone often involves the construction of pyrazoline rings, which are key features in our compound of interest. For instance, Baumstark et al. (2013) explored the synthesis and chemistry of hexasubstituted pyrazolines, which might offer insights into the synthesis methods applicable to our target compound (Baumstark, Vásquez, & Mctush-Camp, 2013).

Molecular Structure Analysis

Analyzing the molecular structure of complex organic compounds like ours provides insights into their potential reactivity and interactions. While specific studies on the molecular structure of (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone were not directly found, research on similar pyrazoline and pyrazolone compounds can offer valuable information. For example, the work by Gomaa and Ali (2020) on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights the structural aspects that could be relevant to our compound's analysis (Gomaa & Ali, 2020).

Chemical Reactions and Properties

The chemical reactions and properties of our compound can be inferred from similar research on pyrazoline derivatives. For instance, the synthesis and antimicrobial evaluation of pyrazoline compounds, as discussed by Patil, Asrondkar, and Pande (2013), could suggest potential chemical reactivities and applications for our compound in biological settings (Patil, Asrondkar, & Pande, 2013).

Scientific Research Applications

Molecular Structure and Interaction Studies

  • Intramolecular Interactions and Molecular Structure : A study on a related compound, 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxyl­ic acid, demonstrated the planarity of the pyrazole ring and its dihedral angle with the phenyl ring. The compound also exhibited intramolecular O—H⋯O hydrogen bonds, indicating potential for specific molecular interactions (Arici et al., 2004).

  • Crystal Structure Analysis : In another study focusing on α,β-unsaturated ketones, the crystal structures of similar compounds were analyzed. The study highlighted the presence of intermolecular hydrogen bonds and π⋯π interactions, which can be crucial for understanding the properties and potential applications of these compounds (Wang et al., 2014).

Synthesis and Chemical Reactions

  • Novel Synthesis Methods : Research has been conducted on developing efficient synthesis methods for related compounds. For instance, a study described a convenient synthesis method for a series of non-condensed 5,5-bicycles derived from reactions involving a similar ketone structure (Bonacorso et al., 2002).

  • Acylation and Reaction Dynamics : Another study examined the acylation reactions and reaction dynamics of related 3-Aryl-5-(2-phenylethynyl)-4,5-dihydro-1H-pyrazoles, providing insights into the chemical reactivity of such structures (Odin et al., 2014).

Biological and Pharmacological Applications

  • Bactericidal Activities : Research on derivatives of similar compounds has shown bactericidal activities against certain bacteria. For instance, a study synthesized novel pyrazole-1-carbothioamide derivatives and tested them for bactericidal activity, finding effectiveness against E. coli and P. vulgaris (Xin-hua et al., 2007).

  • Antimicrobial Activities : Another study focused on synthesizing new heterocyclic compounds based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole and evaluated their antimicrobial activities, indicating the potential pharmaceutical applications of these compounds (El‐Emary et al., 2002).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It poses hazards to the respiratory system . The safety precautionary statements include P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 .

Future Directions

The compound is used for proteomics research . It has been identified in the methanolic extract of Rhizophora apiculata, suggesting potential applications in the study of this plant and its properties .

properties

IUPAC Name

(5-bromo-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-6-7-15(20)14(8-12)16(21)11-9-18-19(10-11)13-4-2-1-3-5-13/h1-10,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZOVJOEZZCBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350954
Record name (5-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone

CAS RN

68287-72-9
Record name (5-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
V Prabhu, C Guruvayoorappan - International immunopharmacology, 2014 - Elsevier
Ulcerative colitis is a disease that causes inflammation and ulcer in the lining of the large intestine. In this study we investigate the effect of Rhizophora apiculata (R. apiculata) on acetic …
Number of citations: 48 www.sciencedirect.com
VV Prabhu, C Guruvayoorappan - Journal of immunotoxicology, 2012 - Taylor & Francis
… In the LC/MS analysis, a negative molecular ion at [MS-H] + at an m/z of 343.17 corresponded to ketone derivatives 5-bromo-2-hydroxy-phenyl-1-phenyl-1H-pyrazol-4-yl ketone, while 2-…
Number of citations: 72 www.tandfonline.com
A Nour, J Nitthiya, S Manal - … Journal of Basic and Applied Sciences, 2016 - papers.ssrn.com
… Studies on the whole plant of R.apiculata found that bioactive compounds such as 4-pyrrolidinyl but-2en-4-ol, butanoic acid, 5-Bromo-2-hydroxy-phenyl-1-phenyl-1H-pyrazol-4-yl ketone…
Number of citations: 7 papers.ssrn.com
T Cherian, S Yalla, R Mohanraju - Int J Biopharm Res, 2019 - researchgate.net
Marine environments are natural endowments, known to be “treasured hideouts” of novel molecules of biologically dynamic chemical species of potent activity, lingered largely …
Number of citations: 6 www.researchgate.net
SO Manal - Australian Journal of Basic and Applied Sciences, 2016 - researchgate.net
… Studies on the whole plant of R.apiculata found that bioactive compounds such as 4-pyrrolidinyl but-2en-4-ol, butanoic acid, 5-Bromo-2-hydroxy-phenyl-1-phenyl-1H-pyrazol-4-yl ketone…
Number of citations: 1 www.researchgate.net
A Kamboj, I Kaur, N Kaur - Current Traditional Medicine, 2020 - ingentaconnect.com
Background: Herbal drugs play a significant role to maintain the human healthiness and to treat the ailments since the dawn of civilization. Moreover, these plants have provided many …
Number of citations: 1 www.ingentaconnect.com

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